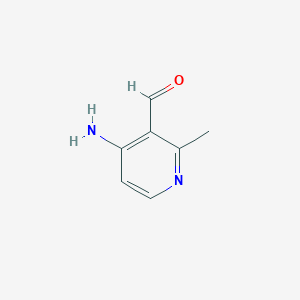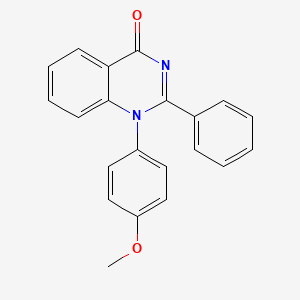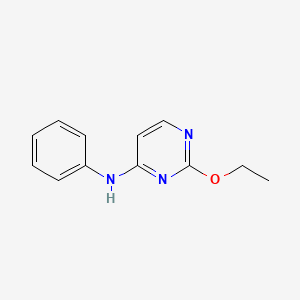
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is a complex organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of a benzoic acid moiety substituted with a chloro group and a pyrimidine ring that is further substituted with chloro and methylamino groups. The unique structure of this compound makes it a valuable entity in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol. This reaction proceeds under mild conditions and results in the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the pyrimidine ring can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often employed in cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield a corresponding amino derivative, while cross-coupling reactions can produce various aryl-heteroaryl compounds .
Aplicaciones Científicas De Investigación
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets. The chloro and methylamino groups in the pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-hydroxypyridine
- 2,5-Dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine
- Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate
Uniqueness
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H8Cl3N3O2 |
|---|---|
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoic acid |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-18(10-5-9(14)16-12(15)17-10)6-2-3-8(13)7(4-6)11(19)20/h2-5H,1H3,(H,19,20) |
Clave InChI |
JTRHUHGSHDUDRY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)






![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)


![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)

